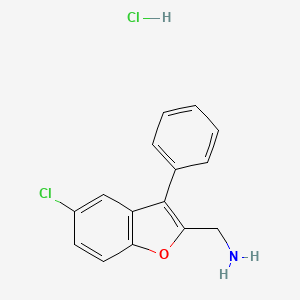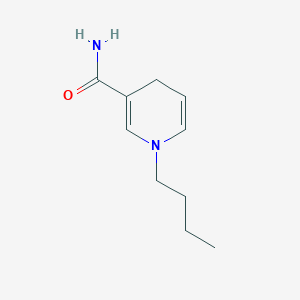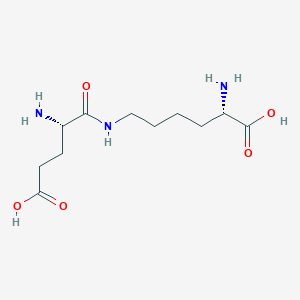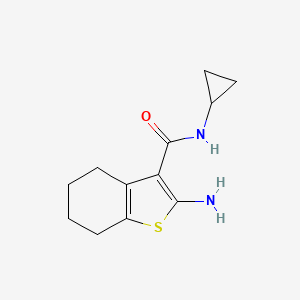
S-(2-pyrazin-2-ylethyl) ethanethioate
Vue d'ensemble
Description
S-(2-pyrazin-2-ylethyl) ethanethioate, also known as PET, is a chemical compound that has been widely studied for its potential applications in scientific research. PET is a thiol-reactive compound that can be used as a crosslinking agent to study protein-protein interactions, as well as a fluorescent probe to monitor changes in protein conformation and activity.
Applications De Recherche Scientifique
S-(2-pyrazin-2-ylethyl) ethanethioate has a variety of applications in scientific research. One of its main uses is as a crosslinking agent to study protein-protein interactions. S-(2-pyrazin-2-ylethyl) ethanethioate can react with cysteine residues in proteins to form disulfide bonds, which can stabilize protein complexes and allow them to be studied using techniques such as gel electrophoresis and mass spectrometry. S-(2-pyrazin-2-ylethyl) ethanethioate can also be used as a fluorescent probe to monitor changes in protein conformation and activity. When S-(2-pyrazin-2-ylethyl) ethanethioate is attached to a protein, changes in the protein's conformation or activity can cause changes in the fluorescence of S-(2-pyrazin-2-ylethyl) ethanethioate, allowing researchers to monitor these changes in real-time.
Mécanisme D'action
S-(2-pyrazin-2-ylethyl) ethanethioate reacts with cysteine residues in proteins to form disulfide bonds. This reaction can occur under both reducing and oxidizing conditions, although it is more efficient under oxidizing conditions. The disulfide bond formed by S-(2-pyrazin-2-ylethyl) ethanethioate can stabilize protein complexes and prevent them from dissociating, allowing researchers to study them using a variety of techniques.
Biochemical and Physiological Effects:
S-(2-pyrazin-2-ylethyl) ethanethioate has no known biochemical or physiological effects on its own. However, when S-(2-pyrazin-2-ylethyl) ethanethioate is used to crosslink proteins or monitor protein conformation and activity, it can have a variety of effects on the proteins being studied. These effects can include changes in protein stability, activity, and conformation.
Avantages Et Limitations Des Expériences En Laboratoire
S-(2-pyrazin-2-ylethyl) ethanethioate has several advantages for use in lab experiments. It is a relatively small molecule that can easily penetrate cells and tissues, making it useful for studying intracellular protein-protein interactions. S-(2-pyrazin-2-ylethyl) ethanethioate is also highly reactive and can form stable disulfide bonds with cysteine residues in proteins, making it useful for stabilizing protein complexes. However, S-(2-pyrazin-2-ylethyl) ethanethioate also has some limitations. It can react with other thiol-containing molecules in addition to cysteine residues in proteins, which can lead to nonspecific crosslinking. S-(2-pyrazin-2-ylethyl) ethanethioate can also be toxic to cells at high concentrations, limiting its usefulness for in vivo experiments.
Orientations Futures
There are several future directions for research on S-(2-pyrazin-2-ylethyl) ethanethioate. One area of interest is the development of S-(2-pyrazin-2-ylethyl) ethanethioate-based probes for imaging protein-protein interactions in vivo. S-(2-pyrazin-2-ylethyl) ethanethioate could also be used to study the effects of post-translational modifications on protein conformation and activity. Another area of interest is the development of S-(2-pyrazin-2-ylethyl) ethanethioate-based therapeutics for the treatment of diseases such as cancer, where S-(2-pyrazin-2-ylethyl) ethanethioate could be used to target specific proteins or protein complexes. Finally, S-(2-pyrazin-2-ylethyl) ethanethioate could be used in combination with other crosslinking agents and probes to study complex protein networks and signaling pathways.
Propriétés
IUPAC Name |
S-(2-pyrazin-2-ylethyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-7(11)12-5-2-8-6-9-3-4-10-8/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQDQGIMRGBRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-pyrazin-2-ylethyl) ethanethioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3273506.png)
![(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B3273525.png)






![6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B3273561.png)



